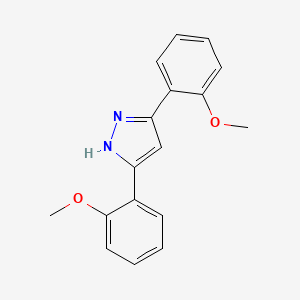
6-cyclopropylpyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropylpyridazine-3-carboxylic acid (6-CPPCA) is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. 6-CPPCA has a cyclopropyl ring structure with a pyridazine moiety attached to the ring. This compound has been studied for its ability to act as a catalyst in the synthesis of various compounds, as well as for its potential biological activity.
科学研究应用
6-cyclopropylpyridazine-3-carboxylic acid has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 6-cyclopropylpyridazine-3-carboxylic acid has been used as a catalyst in the synthesis of various compounds, such as pyridazines, pyridines, and pyrimidines. In medicinal chemistry, 6-cyclopropylpyridazine-3-carboxylic acid has been studied for its potential biological activity. It has been shown to inhibit the growth of certain cancer cells in vitro and to have anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 6-cyclopropylpyridazine-3-carboxylic acid has been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 6-cyclopropylpyridazine-3-carboxylic acid is not yet fully understood. However, it is believed that 6-cyclopropylpyridazine-3-carboxylic acid may act as an inhibitor of certain enzymes involved in the synthesis of proteins and other cellular components. In addition, 6-cyclopropylpyridazine-3-carboxylic acid may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-cyclopropylpyridazine-3-carboxylic acid have been studied in a variety of cell types and organisms. In vitro studies have shown that 6-cyclopropylpyridazine-3-carboxylic acid can inhibit the growth of certain cancer cells and can have anti-inflammatory, antioxidant, and anti-tumor activities. In vivo studies have shown that 6-cyclopropylpyridazine-3-carboxylic acid can reduce inflammation and oxidative stress in animal models. In addition, 6-cyclopropylpyridazine-3-carboxylic acid has been shown to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The use of 6-cyclopropylpyridazine-3-carboxylic acid in lab experiments has several advantages. It is easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has low toxicity in animal models. However, there are also some limitations to the use of 6-cyclopropylpyridazine-3-carboxylic acid in lab experiments. For example, its solubility in aqueous solutions is limited and it is not soluble in organic solvents. In addition, it is not very stable in the presence of light or heat.
未来方向
There are several potential future directions for the use of 6-cyclopropylpyridazine-3-carboxylic acid. It could be used as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it could be used as a catalyst in the synthesis of various compounds, such as pyridazines, pyridines, and pyrimidines. Finally, it could be used as an antioxidant to scavenge free radicals and prevent oxidative damage to cells.
合成方法
The synthesis of 6-cyclopropylpyridazine-3-carboxylic acid has been studied extensively and there are several methods available. One of the most commonly used methods is the reaction of 6-chloropyridazine-3-carboxylic acid and ethyl bromocyclopropane. This method involves the condensation of 6-chloropyridazine-3-carboxylic acid and ethyl bromocyclopropane in the presence of an acid catalyst. The reaction results in the formation of 6-cyclopropylpyridazine-3-carboxylic acid and ethyl cyclopropylcarboxylate. Another method involves the reaction of 6-chloropyridazine-3-carboxylic acid and ethyl bromocyclopropane in the presence of a base catalyst, such as sodium hydroxide, and a solvent, such as dichloromethane. This method results in the formation of 6-cyclopropylpyridazine-3-carboxylic acid and ethyl bromocyclopropane.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclopropylpyridazine-3-carboxylic acid involves the cyclization of a suitable precursor molecule containing a cyclopropyl and pyridazine moiety. The carboxylic acid group can be introduced through a separate reaction step.", "Starting Materials": [ "Cyclopropylamine", "2,3-dichloropyridazine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Carbon dioxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 2-cyclopropylpyridazine", "Cyclopropylamine is reacted with 2,3-dichloropyridazine in the presence of sodium hydroxide to yield 2-cyclopropylpyridazine.", "Step 2: Cyclization of 2-cyclopropylpyridazine", "2-cyclopropylpyridazine is heated with sodium bicarbonate in methanol to yield 6-cyclopropylpyridazine.", "Step 3: Introduction of carboxylic acid group", "6-cyclopropylpyridazine is reacted with carbon dioxide in the presence of sodium hydroxide to yield 6-cyclopropylpyridazine-3-carboxylic acid.", "Step 4: Purification", "The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate or diethyl ether." ] } | |
CAS 编号 |
2444578-01-0 |
产品名称 |
6-cyclopropylpyridazine-3-carboxylic acid |
分子式 |
C8H8N2O2 |
分子量 |
164.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



